molecular formula C15H10ClF4NO2 B15282840 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate

2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate

Cat. No.: B15282840
M. Wt: 347.69 g/mol
InChI Key: LKPZWNKAJUPLQT-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H10ClF4NO2 This compound is known for its unique structural properties, which include a combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl and phenylcarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and phenols.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both chloro and fluoro substituents, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C15H10ClF4NO2

Molecular Weight

347.69 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C15H10ClF4NO2/c16-12-5-2-6-13(17)11(12)8-23-14(22)21-10-4-1-3-9(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)

InChI Key

LKPZWNKAJUPLQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC2=C(C=CC=C2Cl)F)C(F)(F)F

Origin of Product

United States

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